Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
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Overview
Description
Preparation Methods
The synthesis of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves several steps. The key synthetic route includes the reaction of benzeneacetonitrile with 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene] under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a photoacid generator (PAG) in the production of photoresists for photolithography . In biology and medicine, it may be used in research related to its acid-generating properties and potential biological activities . In industry, it is utilized in the manufacturing of organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves the generation of acid upon exposure to ultraviolet (UV) light . This acid acts as a catalyst, initiating chemical reactions within the photoresist, such as crosslinking, polymerization, or degradation . The molecular targets and pathways involved in these processes are primarily related to the chemical structure and reactivity of the compound .
Comparison with Similar Compounds
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- can be compared to other similar compounds, such as Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- . The uniqueness of this compound lies in its specific chemical structure and the properties it imparts, such as its effectiveness as a photoacid generator in various applications . Other similar compounds may have different alkyl groups or substituents, leading to variations in their chemical and physical properties .
Properties
Molecular Formula |
C16H16N2O3S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-14(8-9-22-16)15(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3/b15-14+,18-16- |
InChI Key |
PYKXYIPEUCVBIB-HHKVLAKUSA-N |
Isomeric SMILES |
CCCS(=O)(=O)O/N=C\1/C(=C(\C#N)/C2=CC=CC=C2C)/C=CS1 |
Canonical SMILES |
CCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1 |
Origin of Product |
United States |
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